molecular formula C12H18N2OS B5824965 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea

1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5824965
M. Wt: 238.35 g/mol
InChI Key: ISPQOBDBIJEZFX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methoxyaniline with isobutyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of urease, where the thiourea group binds to the active site of the enzyme, preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-(2-methylpropyl)urea
  • 1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiocarbamate

Uniqueness

1-(4-Methoxyphenyl)-3-(2-methylpropyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the methoxy group on the phenyl ring and the isobutyl group on the thiourea moiety contribute to its distinct behavior in chemical reactions and biological interactions .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9(2)8-13-12(16)14-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPQOBDBIJEZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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